



synthesis and characterization of 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate

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Compound of Interest

3-(Ethoxycarbonyl)pyridin-1-ium-1olate

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An in-depth technical guide on the synthesis and characterization of **3- (Ethoxycarbonyl)pyridin-1-ium-1-olate**, more commonly known as Ethyl Nicotinate N-Oxide. This document is intended for researchers, scientists, and professionals in drug development.

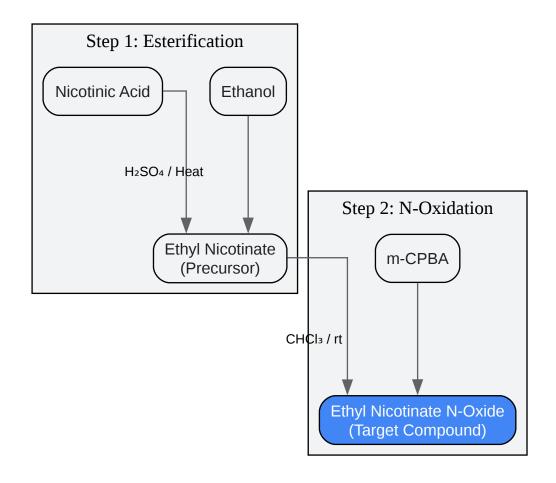
Compound Identification

The compound of interest is **3-(Ethoxycarbonyl)pyridin-1-ium-1-olate**. This zwitterionic structure is systematically named as Ethyl 3-(1-oxido)pyridin-1-ium-3-carboxylate, but it is most commonly referred to in chemical literature as Ethyl Nicotinate N-Oxide or 3-(Ethoxycarbonyl)pyridine N-oxide. It is a derivative of ethyl nicotinate, where the pyridine nitrogen has been oxidized.

Synthesis Pathway

The primary route for synthesizing Ethyl Nicotinate N-Oxide is through the direct oxidation of the nitrogen atom in the pyridine ring of the precursor, ethyl nicotinate. Ethyl nicotinate itself is typically prepared via the Fischer esterification of nicotinic acid with ethanol.[1][2] The subsequent N-oxidation is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide.[3][4][5]





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Caption: General two-step synthesis pathway for Ethyl Nicotinate N-Oxide.

Experimental Protocols Synthesis of Ethyl Nicotinate (Precursor)

This protocol is a generalized method based on Fischer esterification.[2]

- Reaction Setup: To a round-bottom flask, add nicotinic acid, an excess of absolute ethanol (e.g., 5-10 equivalents), and a catalytic amount of concentrated sulfuric acid.
- Reflux: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.



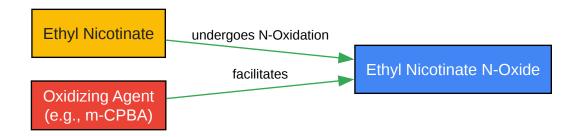
- Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude ethyl nicotinate.
- Purification: The crude product can be purified by vacuum distillation to obtain a clear, light-yellow liquid.

Synthesis of Ethyl Nicotinate N-Oxide (Target Compound)

This protocol is adapted from general procedures for the N-oxidation of pyridine derivatives.[3] [5]

- Reaction Setup: Dissolve ethyl nicotinate in a chlorinated solvent such as chloroform or dichloromethane in a round-bottom flask.
- Reagent Addition: Cool the solution in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1-1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
- Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
- Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench excess m-CPBA, followed by a wash with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane) or by column chromatography on silica gel.





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Caption: Logical relationship between precursor, reagent, and final product.

Characterization Data

The structural confirmation of Ethyl Nicotinate N-Oxide relies on a combination of spectroscopic techniques. The following tables summarize the expected data based on analysis of the parent compound and related pyridine N-oxides.[6][7][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl3

Table 1: Predicted ¹H-NMR Spectral Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.9 - 9.1	d	1H	H-2
~8.2 - 8.4	d	1H	H-6
~7.9 - 8.1	dd	1H	H-4
~7.3 - 7.5	t	1H	H-5
4.42	q	2H	-OCH ₂ CH ₃
1.42	t	3H	-OCH ₂ CH ₃

Table 2: Predicted ¹³C-NMR Spectral Data



Chemical Shift (δ, ppm)	Assignment
~164 - 166	C=O (Ester)
~148 - 150	C-2
~140 - 142	C-6
~125 - 128	C-4, C-5
~122 - 124	C-3
~61 - 63	-OCH₂CH₃
~14 - 15	-OCH₂CH₃

Note: The N-oxide group causes a general downfield shift for the alpha (H-2, H-6) and gamma (H-4) protons compared to the parent ethyl nicotinate.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	C-H stretch (aromatic)
~2980 - 2850	Medium	C-H stretch (aliphatic)
~1720 - 1735	Strong	C=O stretch (ester)
~1600 - 1450	Medium	C=C and C=N stretch (ring)
~1250 - 1300	Strong	N-O stretch
~1100 - 1300	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data



Technique	m/z Value (Expected)	Assignment
ESI-MS	[M+H] ⁺ = 168.06	Protonated Molecular Ion (C ₈ H ₁₀ NO ₃) ⁺
HRMS	168.0655	Calculated for [C ₈ H ₁₀ NO ₃] ⁺

Note: The molecular weight of the N-oxide product is 167.16 g/mol, which is 16 g/mol higher than the starting material, ethyl nicotinate (151.16 g/mol).

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